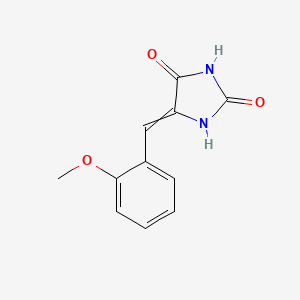

5-(2-Methoxy-benzylidene)-hydantoin

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)6-8-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15) |

InChI Key |

YOFKIDCKEYKPNO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |

Synonyms |

5-(2-methoxyphenyl)methylenehydantoin 5-o-MPMH |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 2 Methoxy Benzylidene Hydantoin and Its Analogs

Optimized Knoevenagel Condensation Protocols for 5-(2-Methoxy-benzylidene)-hydantoin

The cornerstone for the synthesis of this compound is the Knoevenagel condensation, a reaction that involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, hydantoin (B18101), with a carbonyl compound, 2-methoxybenzaldehyde (B41997). The optimization of this reaction is crucial for achieving high yields and purity.

Catalytic Approaches and Reagent Optimization

The choice of catalyst and reaction conditions significantly influences the efficiency of the Knoevenagel condensation. While traditional methods often employ homogeneous basic catalysts like piperidine (B6355638) and pyridine, recent advancements have focused on heterogeneous and more environmentally benign catalysts. researchgate.nettue.nl For the synthesis of 5-benzylidene hydantoins, catalysts such as ammonium (B1175870) salts (e.g., ammonium acetate) in acetic acid have been effectively used, often at reflux temperatures. google.com The optimization of the molar ratio of 2-methoxybenzaldehyde to hydantoin is also critical, with a slight excess of the aldehyde (1.2 to 1.5 moles per mole of hydantoin) often being advantageous. google.com

The use of bifunctional catalysts, which possess both acidic and basic sites, has emerged as a promising strategy. For instance, amino-bifunctional frameworks can activate the carbonyl group of the aldehyde and deprotonate the active methylene group of the hydantoin simultaneously, leading to enhanced reaction rates under mild conditions. nih.gov The proposed mechanism involves the activation of the carbonyl group of 2-methoxybenzaldehyde by a Lewis acid site, while a basic site deprotonates the hydantoin to form a carbanionic intermediate, which then attacks the activated carbonyl. nih.gov

Table 1: Catalyst and Condition Optimization for Knoevenagel Condensation

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Piperidine/Acetic Acid | Ethanol | Reflux | Good | semanticscholar.org |

| Ammonium Acetate/Acetic Acid | Acetic Acid | Reflux | 95 | google.com |

| Amino-bifunctional Frameworks | Ethanol | Room Temperature | >90 | nih.gov |

| Water Extract of Banana (WEB) | Solvent-free (Grindstone) | Room Temperature | High | |

| Microwave Irradiation | Solvent-free | Variable | 74-96 | researchgate.netlookchem.com |

Green Chemistry Principles in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for the synthesis of this compound. researchgate.net These approaches aim to minimize the use of hazardous solvents and reagents, reduce energy consumption, and simplify purification procedures.

Solvent-free and microwave-assisted reactions are at the forefront of these green methodologies. researchgate.netlookchem.com Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of 5-arylidenehydantoins, often without the need for a solvent. researchgate.netlookchem.com This technique not only enhances the efficiency of the reaction but also aligns with the principles of energy conservation.

The use of water as a solvent is another key aspect of green Knoevenagel condensations. rsc.org Performing the reaction in an aqueous medium or a water-ethanol mixture can eliminate the need for volatile and often toxic organic solvents. bas.bg Furthermore, the development of catalyst-free Knoevenagel condensations under thermal or microwave conditions represents a significant step towards a more sustainable synthesis, although these methods may require higher temperatures. rsc.orgbas.bg The use of natural and biodegradable catalysts, such as the water extract of banana (WEB), which is rich in potassium carbonate, has also been explored for Knoevenagel condensations, offering an economical and eco-friendly alternative.

Novel Cyclization Strategies for Hydantoin Core Formation in this compound Precursors

While the Knoevenagel condensation is the primary route to this compound from pre-formed hydantoin, the synthesis of the hydantoin ring itself is a critical aspect. Traditional methods like the Bucherer-Bergs and Urech syntheses have been refined to offer greater efficiency and substrate scope. researchgate.netsrrjournals.com

The Bucherer-Bergs reaction, a multi-component reaction involving a ketone or aldehyde, cyanide, and ammonium carbonate, can be adapted for the synthesis of 5,5-disubstituted hydantoins. researchgate.netmdpi.com A modified approach using phenylacetone (B166967) (a precursor to a benzyl (B1604629) group) with sodium cyanide and ammonium carbonate has been shown to improve reaction time and purity. mdpi.com

The Urech hydantoin synthesis, which starts from an amino acid, has been modernized through microwave-assisted, one-pot procedures. beilstein-journals.orgnih.gov This method involves the N-carbamylation of an amino acid followed by acid-catalyzed cyclization. The use of microwave irradiation significantly accelerates both steps, allowing for the rapid and efficient synthesis of 5-monosubstituted hydantoins from readily available amino acids in water, a green solvent. beilstein-journals.orgnih.gov This approach demonstrates excellent functional group tolerance. beilstein-journals.orgnih.gov

More recent and novel strategies for hydantoin synthesis include:

Copper-catalyzed α-amination of esters: This method utilizes a copper catalyst and a di-tert-butyldiaziridinone as a nitrogen source to form hydantoins under mild conditions. organic-chemistry.org

Domino reactions: A domino condensation/aza-Michael/O→N acyl migration of carbodiimides with activated α,β-unsaturated carboxylic acids provides a pathway to hydantoins.

Ugi/cyclization sequence: An efficient two-step Ugi multicomponent reaction followed by a microwave-assisted cyclization offers a versatile route to bioactive hydantoins. organic-chemistry.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The exocyclic double bond in this compound presents the possibility of E/Z isomerism. Furthermore, the introduction of a chiral center at the 5-position through reduction of this double bond to form 5-(2-methoxybenzyl)-hydantoin necessitates stereoselective synthetic methods to obtain specific enantiomers or diastereomers.

One of the most effective strategies for the enantioselective synthesis of 5-substituted hydantoins is the asymmetric hydrogenation of prochiral 5-alkylidene hydantoins. nih.gov This has been achieved with high enantioselectivity using transition metal catalysts, such as rhodium, iridium, and palladium, in the presence of chiral phosphine (B1218219) ligands. nih.gov

Another innovative approach involves the chiral acid-catalyzed condensation of glyoxals and ureas. nih.govrsc.org This method allows for the direct, single-step enantioselective synthesis of 5-monosubstituted hydantoins. Mechanistic studies suggest that the reaction proceeds through a face-selective protonation of an enol-type intermediate, directed by the chiral phosphoric acid catalyst, leading to high enantiomeric ratios. nih.gov

The development of catalytic asymmetric Knoevenagel condensations also offers a pathway to chiral hydantoin precursors. By employing chiral amine catalysts, a dynamic kinetic resolution of α-branched aldehydes can be achieved, yielding alkylidene malonates with high enantioselectivity. capes.gov.br While not directly applied to hydantoin, this principle could be extended to the synthesis of chiral 5-substituted hydantoins.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for derivatization, allowing for the synthesis of a diverse library of analogs with potentially enhanced biological activities. nih.gov Functionalization can occur at the hydantoin ring nitrogens, the exocyclic double bond, or the phenyl ring.

Regioselective Functionalization of the Hydantoin Moiety

The hydantoin ring contains two nitrogen atoms (N-1 and N-3) that can be functionalized, typically through alkylation or acylation. Regioselective functionalization is often a challenge, but specific conditions can favor substitution at one position over the other.

N-alkylation of the hydantoin ring is a common derivatization strategy. In the case of 5-benzylidene hydantoins, N-alkylation has been reported to occur regioselectively at the N-3 position. semanticscholar.org For instance, reacting 5-benzylidene hydantoin with bromoacetylated amino acid esters in the presence of a base like potassium hydroxide (B78521) in methanol (B129727) leads to the formation of N-3 substituted products. semanticscholar.org The regioselectivity is confirmed by the presence of a single NH signal in the 1H NMR spectrum. semanticscholar.org

The choice of base and solvent can significantly influence the regioselectivity of N-alkylation in heterocyclic systems. For example, in the N-alkylation of indazoles, the combination of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation. beilstein-journals.org Similar systematic studies could be applied to this compound to control the site of functionalization. The steric and electronic effects of substituents on the scaffold can also direct the regioselectivity of these reactions. beilstein-journals.org

Further derivatization can be achieved through reactions at the exocyclic double bond, such as reduction to create a chiral center at the C-5 position, as discussed in the stereoselective synthesis section. prepchem.com Additionally, cycloaddition reactions with the exocyclic double bond of 5-methylidene-hydantoins have been utilized to create spiro-compounds, indicating another potential avenue for the derivatization of this compound. mdpi.com

Modification of the 2-Methoxy-benzylidene Substituent for Structure-Activity Relationship Studies

The strategic modification of the 2-methoxy-benzylidene substituent in this compound is a key area of research for developing potent and selective biologically active compounds. Structure-activity relationship (SAR) studies focusing on this part of the molecule aim to elucidate the impact of various structural changes on the compound's efficacy and interaction with biological targets. These investigations typically involve altering the position of the methoxy (B1213986) group, replacing it with other functional groups, and introducing additional substituents onto the phenyl ring.

A notable area of investigation for 5-benzylidenehydantoin (B7779842) analogs has been their potential as tyrosinase inhibitors, which are relevant in the cosmetic and pharmaceutical industries for managing hyperpigmentation. nih.gov A study on a series of 5-(substituted benzylidene)hydantoin derivatives has provided valuable insights into the SAR of these compounds, which can be extrapolated to the modification of the 2-methoxy-benzylidene moiety. nih.gov

The synthesis of these analogs generally follows a Knoevenagel condensation reaction between hydantoin and a substituted benzaldehyde. nih.gov By varying the substituents on the benzaldehyde, a library of derivatives can be created to systematically probe the effects of different functional groups on biological activity.

Research Findings on Phenyl Ring Substitutions

Research into the tyrosinase inhibitory activity of various 5-benzylidenehydantoin derivatives has revealed critical insights into the role of the substituents on the phenyl ring. The following data table summarizes the inhibitory activities of several analogs, providing a basis for understanding the SAR.

| Compound | R2 Substituent | R3 Substituent | R4 Substituent | Mushroom Tyrosinase IC50 (μM) |

| 2a | H | H | H | > 100 |

| 2b | OCH3 | H | H | 85.3 ± 2.1 |

| 2c | H | OCH3 | H | 72.5 ± 1.8 |

| 2d | H | H | OCH3 | 68.4 ± 1.5 |

| 2e | OH | OCH3 | H | 15.2 ± 0.5 |

| 2f | H | OH | H | 25.6 ± 0.8 |

| 2g | H | H | OH | 30.1 ± 1.1 |

| 2h | OCH3 | OCH3 | H | > 100 |

| 2i | H | OCH3 | OCH3 | > 100 |

| 2j | Cl | H | H | 55.7 ± 1.3 |

| 2k | H | H | Cl | 48.9 ± 1.2 |

Data sourced from a study on tyrosinase inhibitors. nih.gov

From this data, several key SAR observations can be made regarding the modification of the benzylidene ring:

Effect of a Methoxy Group: The presence of a single methoxy group generally enhances inhibitory activity compared to the unsubstituted analog (2a ). The position of the methoxy group also plays a role, with the para-substituted analog (2d ) showing slightly better activity than the meta (2c ) and ortho (2b ) isomers. This suggests that for this compound, shifting the methoxy group to the para or meta position could potentially modulate its activity.

Influence of a Hydroxyl Group: The introduction of a hydroxyl group significantly increases potency, as seen in compounds 2f and 2g . This indicates that hydrogen bond donating capabilities are favorable for activity.

Synergistic Effects of Substituents: The most potent compound in the series, 2e , features a hydroxyl group at the R2 position and a methoxy group at the R3 position. nih.gov This highlights a synergistic effect between these two substituents, suggesting that for analogs of this compound, the addition of a hydroxyl group could lead to a substantial increase in biological activity.

Impact of Multiple Methoxy Groups: The presence of two methoxy groups, as in compounds 2h and 2i , leads to a significant decrease in activity. This suggests that increased lipophilicity or steric hindrance from multiple methoxy groups is detrimental to the compound's interaction with the target enzyme.

Role of Halogen Substituents: Halogenation of the phenyl ring, as demonstrated by the chloro-substituted analogs 2j and 2k , also enhances inhibitory activity. The para-chloro substitution (2k ) was found to be more effective than the ortho-chloro substitution (2j ).

These findings underscore the importance of the electronic and steric properties of the substituents on the benzylidene ring in determining the biological activity of 5-benzylidenehydantoin derivatives. For the specific case of this compound, these studies suggest that modifications such as the introduction of a hydroxyl group, particularly at an adjacent position, or the substitution with a halogen could be promising strategies for enhancing its potency. Conversely, the addition of further methoxy groups is likely to be unfavorable. Such SAR insights are crucial for the rational design of novel and more effective hydantoin-based therapeutic agents.

In Depth Structural and Conformational Investigations of 5 2 Methoxy Benzylidene Hydantoin

X-ray Crystallographic Analysis of 5-(2-Methoxy-benzylidene)-hydantoin Polymorphs and Solvates

While specific crystallographic data for polymorphs and solvates of this compound are not widely available in the surveyed literature, analysis of closely related 5-benzylidene-hydantoin and other hydantoin (B18101) derivatives allows for a detailed prediction of its solid-state behavior. mdpi.comrsc.orgrsc.org The study of crystal structures is crucial as different polymorphic forms or solvates can exhibit distinct physical properties.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of hydantoin derivatives is typically dominated by a network of robust hydrogen bonds. The two N-H groups and the two carbonyl (C=O) groups of the hydantoin ring are excellent hydrogen bond donors and acceptors, respectively. The most common and stable motif observed in the crystal structures of numerous hydantoin compounds is the formation of centrosymmetric dimers via a pair of N(3)—H···O=C(4) hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. rsc.orgscispace.com

These primary dimers can be further assembled into more complex supramolecular architectures. Another key interaction involves the N(1)—H group, which frequently forms hydrogen bonds with the C(2)=O carbonyl oxygen of an adjacent dimer, leading to the formation of one-dimensional tapes or ribbons. rsc.org

Table 1: Expected Hydrogen Bond Parameters in Crystalline this compound (Based on Analogues)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N(3) | H | O=C(4) | ~0.86 | ~1.9 - 2.1 | ~2.8 - 3.0 | ~160-175 | R²₂(8) Dimer |

| N(1) | H | O=C(2) | ~0.86 | ~2.0 - 2.2 | ~2.9 - 3.1 | ~155-170 | Chain/Tape |

Note: This table presents expected values based on crystallographic data from related hydantoin structures. Actual values for the title compound would require experimental determination.

Conformational Preferences in the Solid State

The conformation of this compound in the solid state pertains to the rotational isomers around the C5-C(α) and C(α)-C(Ar) single bonds and the orientation around the exocyclic C5=C(β) double bond. The molecule is expected to be nearly planar, with a small dihedral angle between the hydantoin and phenyl rings, a feature observed in analogous structures like 5-(2-pyridylmethylene)hydantoin. rsc.org

Solution-State Conformational Analysis via Advanced Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a powerful tool for determining the predominant conformation of molecules in solution, where they often exhibit more flexibility than in the solid state. Techniques like NOESY, ROESY, and coupling constant analysis are particularly informative.

NOESY and ROESY Experiments for Proximity Determinations

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR experiments that detect protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. These experiments are invaluable for determining the preferred conformation around rotatable bonds.

For this compound, a key application would be to determine the orientation around the exocyclic C=C bond and the conformation of the methoxy (B1213986) group.

Proximity of Benzylidene H to Hydantoin N-H: A NOE/ROE correlation between the benzylidene proton H(β) and the N(1)-H proton of the hydantoin ring would provide definitive evidence for the Z-isomer configuration, which is generally expected.

Conformation of the Methoxy Group: The presence or absence of a NOE/ROE cross-peak between the methoxy group protons (-OCH₃) and the benzylidene proton H(β) would distinguish between different rotational conformers. A strong correlation would suggest a conformation where these groups are spatially close. Conversely, a correlation between the methoxy protons and the H(3') aromatic proton would indicate an alternative conformation. This data is crucial for assessing the potential for intramolecular hydrogen bonding in solution.

Table 2: Expected Key NOESY/ROESY Correlations for Conformational Assignment

| Proton 1 | Proton 2 | Expected Distance (Å) | Implied Conformation |

| H(β) (benzylidene) | N(1)-H (hydantoin) | < 3.5 | Z-isomer |

| H(β) (benzylidene) | -OCH₃ | < 4.0 | Methoxy group is syn to H(β) |

| -OCH₃ | H(3') (aromatic) | < 4.0 | Methoxy group is anti to H(β) |

Coupling Constant Analysis for Dihedral Angle Determination

The magnitude of the three-bond scalar coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. iastate.edu This analysis can be used to probe the rotational preference around single bonds.

Vibrational Spectroscopy for Probing Intramolecular Hydrogen Bonding and Conformational Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the bonding and functional groups within a molecule. It is particularly sensitive to hydrogen bonding, which can cause significant shifts in the vibrational frequencies of the involved groups. researchgate.netnist.gov

A central question for this compound is the existence of an intramolecular hydrogen bond between the N(1)-H group and the oxygen of the ortho-methoxy substituent (N(1)-H···O-CH₃). The formation of such a bond would create a six-membered ring, significantly stabilizing a specific planar conformation.

N-H Stretching Vibrations: In the absence of an intramolecular hydrogen bond, the N(1)-H and N(3)-H stretching bands would be expected in the region of 3100-3300 cm⁻¹, with their exact position depending on intermolecular hydrogen bonding in the condensed phase. If a strong intramolecular N(1)-H···O bond exists, the N(1)-H stretching frequency would be expected to shift to a lower wavenumber (broaden and become more intense) compared to a model compound lacking the ortho-methoxy group, such as 5-(4-methoxy-benzylidene)-hydantoin.

Carbonyl Stretching Vibrations: The hydantoin ring has two carbonyl groups, C(2)=O and C(4)=O, which typically show strong absorption bands in the 1700-1800 cm⁻¹ region. The formation of an intramolecular hydrogen bond involving N(1)-H could electronically influence the adjacent C(2)=O group, potentially causing a slight shift in its stretching frequency compared to the C(4)=O group and to analogues where this interaction is not possible.

C-O-C Stretching Vibrations: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the methoxy group would also be sensitive to its conformational environment and any involvement in hydrogen bonding.

By comparing the vibrational spectra of this compound with its 4-methoxy isomer, where such an intramolecular bond is impossible, one could isolate the spectral changes specifically caused by the intramolecular interaction.

Chiroptical Spectroscopy for Absolute Configuration Determination of Enantiomers (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount in stereochemistry for the non-destructive determination of the absolute configuration of enantiomers. The primary techniques include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). The determination of absolute configuration is achieved by comparing experimentally measured chiroptical spectra with spectra predicted by quantum chemical calculations for a specific enantiomer. A match between the experimental and calculated spectra for, say, the (R)-enantiomer, allows for the unambiguous assignment of the absolute configuration of the molecule .

However, the application of these powerful techniques is contingent upon the existence of chirality in the molecule of interest. In the case of This compound , the molecule is generally considered to be achiral. Its structure possesses a plane of symmetry that includes the hydantoin ring and the benzylidene substituent. The presence of an exocyclic double bond at the 5-position of the hydantoin ring leads to the possibility of (E) and (Z) geometric isomers, but this does not introduce a chiral center or an axis of chirality into the molecule.

For a 5-substituted hydantoin to be chiral, the substituent at the 5-position must itself be chiral, or the substitution pattern on the hydantoin ring must eliminate the plane of symmetry. In the structure of this compound, neither of these conditions is met. The carbon atom at position 5 is sp² hybridized and part of a double bond, and there are no other stereogenic centers in the molecule.

Consequently, this compound does not exist as a pair of enantiomers, and therefore, the determination of absolute configuration using chiroptical spectroscopy is not applicable. A thorough review of the scientific literature reveals no studies on the chiroptical properties of this compound, which is consistent with its achiral nature.

Computational and Theoretical Studies on 5 2 Methoxy Benzylidene Hydantoin

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying medium-sized organic molecules. It is particularly effective for optimizing molecular geometry and analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial for describing a molecule's reactivity and kinetic stability.

In studies of structurally related compounds, such as methoxybenzylidene derivatives, DFT calculations using functionals like B3LYP with basis sets like 6-311++G(d,p) are commonly employed. numberanalytics.com These calculations provide the optimized geometric structure and allow for the derivation of global reactivity descriptors. These descriptors predict how the molecule will behave in a chemical reaction.

Table 1: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Represents electron-donating ability |

| LUMO Energy (ELUMO) | - | Represents electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

Analysis of these descriptors for 5-(2-Methoxy-benzylidene)-hydantoin would reveal its tendency to donate or accept electrons, providing a theoretical basis for its interaction mechanisms.

The term ab initio, Latin for "from the beginning," refers to quantum chemistry methods based on first principles without reliance on experimental parameters. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory (e.g., CCSD(T)), offer higher accuracy than DFT for calculating energies and geometries, though at a significantly greater computational cost. numberanalytics.comnih.gov

For organic molecules, ab initio calculations are the gold standard for obtaining precise energetic data, such as reaction barriers and isomerization energies. numberanalytics.comnih.gov They are also instrumental in crystal structure prediction, where accurately calculating the lattice energy of different proposed crystal packing arrangements is essential to identify the most stable form. nih.govaip.orgarxiv.org While computationally intensive, these high-accuracy predictions are invaluable for validating results from more approximate methods and for creating benchmark data for complex systems. nih.govnih.gov

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. By solving Newton's equations of motion, MD simulations can reveal how a molecule like this compound behaves in different environments, such as various solvents or in the presence of a biological target.

The conformation of a molecule can be significantly influenced by its surrounding solvent. MD simulations are an ideal tool to explore these effects. To study this, the this compound molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water, DMSO, or methanol). The system's trajectory is then calculated over a period of nanoseconds.

MD simulations are crucial for validating the stability of a ligand-protein complex predicted by molecular docking. After docking this compound into a protein's binding site, an MD simulation of the entire complex is performed, typically for a duration of 100 nanoseconds or more. nih.gov

During the simulation, the stability of the interaction is assessed by monitoring the RMSD of both the ligand and the protein's backbone atoms. nih.gov A stable RMSD value over time suggests a stable binding pose. Furthermore, analysis of the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are directly involved in stabilizing the ligand. prepchem.com These simulations provide a dynamic validation of the binding mode and the persistence of key interactions, such as hydrogen bonds, over time.

Table 2: Typical Parameters for MD Simulation of a Ligand-Protein Complex

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Simulation Engine | Software used to run the simulation | Desmond, GROMACS, AMBER |

| Force Field | Mathematical model for atomic interactions | OPLS4, CHARMM, AMBER |

| System Setup | Solvent model and box shape | TIP3P water, Orthorhombic box |

| Simulation Time | Duration of the simulation | 100-200 nanoseconds |

| Temperature | Simulated temperature of the system | 300 K |

| Pressure | Simulated pressure of the system | 1.013 bar |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). aip.organnualreviews.org This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target. aip.org For this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the binding.

The process involves preparing the 3D structures of both the ligand and the protein, often obtained from databases like the Protein Data Bank (PDB). nih.gov Software such as AutoDockVina or Glide (Schrödinger Suite) is then used to systematically sample different orientations of the ligand within the protein's binding site. nih.govannualreviews.org Each orientation, or "pose," is assigned a score based on its calculated binding affinity (e.g., in kcal/mol).

The best-scoring poses are then analyzed to profile the specific ligand-protein interactions. These interactions are critical for molecular recognition and binding stability and are generally categorized as follows:

Hydrogen Bonds: Interactions between a hydrogen atom donor and an acceptor (e.g., with amino acid residues like SER, ARG, ASP). nih.gov

Hydrophobic Interactions: Favorable interactions between nonpolar groups (e.g., with ALA, ILE, LEU, PHE). nih.gov

π-π Stacking: Interactions between aromatic rings.

Polar Interactions: Electrostatic interactions between charged or polar groups. nih.gov

Studies on related hydantoin (B18101) and benzylidene derivatives have identified several potential protein targets, including carbonic anhydrases, histone deacetylase (HDAC), and epidermal growth factor receptor (EGFR). nih.govekb.egtandfonline.com Docking this compound into the active sites of these proteins would provide hypotheses about its mechanism of action.

Table 3: Potential Protein Targets and Key Interacting Residues for Hydantoin Derivatives

| Protein Target Class | PDB Example | Potential Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Carbonic Anhydrase | hCA II | His94, His96, His119, Thr199, Thr200 | Hydrogen Bonding, Metal Coordination (Zinc) |

| Histone Deacetylase | HDAC6 | His610, Tyr782 | Hydrogen Bonding, Metal Coordination (Zinc) |

Elucidation of Binding Modes with Proposed Molecular Targets

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov This method is crucial for understanding the intermolecular interactions that govern the ligand-receptor binding process. Studies on 5-benzylidene-hydantoin and related scaffolds have proposed several molecular targets, with docking simulations providing detailed maps of their binding modes.

One significant target identified for the 5-benzylidene-hydantoin scaffold is Sirtuin 2 (SIRT2) , a member of the sirtuin family of enzymes involved in cellular regulation. nih.gov Molecular modeling suggests a binding mode consistent with experimental data, which showed non-competitive and mixed-type kinetics. nih.gov This indicates that the compound does not bind directly to the active site for the acetyl-lysine substrate but rather to an allosteric site, thereby altering the enzyme's catalytic efficiency. nih.gov

Another proposed target for hydantoin-cored ligands is the Smoothened receptor (SMO) , a G-protein coupled receptor central to the Hedgehog signaling pathway. nih.govnih.gov Docking studies of diaryl hydantoin analogs into an allosteric site in the transmembrane domain of SMO have revealed critical interactions. Analysis of these docked poses indicates that the hydantoin core is highly sensitive to modification, suggesting it interacts specifically with the receptor. Key interactions often include hydrogen bonding and π-cage trapping, where the aromatic rings of the ligand are stabilized by interactions with amino acid residues in the binding pocket. nih.gov

| Proposed Molecular Target | Key Interaction Types | Binding Site Location | Supporting Evidence |

|---|---|---|---|

| Sirtuin 2 (SIRT2) | Non-competitive / Mixed-type | Allosteric Site | Molecular modeling and kinetic assays nih.gov |

| Smoothened Receptor (SMO) | Hydrogen Bonding, π-cage Trapping | Allosteric Site (Transmembrane Domain) | Molecular docking and Structure-Activity Relationship (SAR) studies nih.govnih.gov |

| Estrogen Receptor Alpha (ERα) | Hydrogen Bonding, Hydrophobic Interactions | Ligand Binding Domain | Docking studies on similar benzimidazole (B57391) scaffolds chemrevlett.comchemrevlett.com |

Virtual Screening Methodologies for Identifying Novel Target Classes

Virtual screening (VS) is a computational strategy used in drug discovery to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net This approach accelerates the discovery process by prioritizing a smaller, more manageable number of candidates for experimental testing.

A notable application of VS led to the discovery of the 5-benzylidene-hydantoin scaffold as a novel inhibitor of SIRT2. nih.gov In this study, a structure-based virtual screening of the Specs chemical database was performed, which ultimately identified a promising hit compound. nih.gov This success demonstrates the power of VS to identify entirely new scaffolds for known targets.

The utility of virtual screening extends to identifying inhibitors for various other targets. For instance, a VS campaign against the Hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication, successfully identified a 5-benzylidene rhodanine (B49660) derivative as a hit. nih.gov Rhodanine shares structural similarities with hydantoin, highlighting how VS can uncover related chemotypes for a given target. The process involved docking a library of over 260,000 compounds into an allosteric pocket of the enzyme, which was then narrowed down to 23 candidates for in vitro evaluation, resulting in a 17% hit rate. nih.gov These studies exemplify how in silico screening can efficiently explore new chemical spaces to find inhibitors for challenging targets, including those in different therapeutic areas like oncology and infectious disease. nih.govnih.gov

| Screening Target | Compound Library | Screening Approach | Identified Scaffold/Hit |

|---|---|---|---|

| Sirtuin 2 (SIRT2) | Specs Database | Structure-based virtual screening | 5-Benzylidene-hydantoin nih.gov |

| HCV NS5B Polymerase | ChemBridge Database (260,000 compounds) | Docking against allosteric pocket | 5-Benzylidene rhodanine-3-acetic acid nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | Internal/Commercial Libraries | Ligand-based and structure-based VS | 2-arylbenzimidazoles nih.gov |

QSAR and QSPR Methodologies for Predicting Structure-Activity/Property Relationships (focused on intrinsic molecular interactions)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable for predicting the efficacy of new molecules and understanding the intrinsic molecular features that drive their behavior.

A QSPR analysis was performed on a series of 5-arylidene derivatives of hydantoin to model their distribution coefficient (log D), a critical property influencing a drug's pharmacokinetic profile. In this study, a large number of theoretical molecular descriptors—numerical values that quantify various aspects of a molecule's topology, geometry, and electronic structure—were calculated for each compound. Using a genetic algorithm to select the most relevant descriptors, robust predictive models were built using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). The high correlation coefficients of the resulting models (R² > 0.97) demonstrated that properties like the distribution coefficient could be accurately predicted from the compounds' intrinsic molecular structure.

Furthermore, Structure-Activity Relationship (SAR) studies on hydantoin-cored ligands targeting the Smoothened receptor have provided deep insights into the molecular interactions governing their inhibitory potency. nih.govnih.gov These studies systematically varied substituents on the aromatic rings of the ligands and evaluated the corresponding changes in biological activity. The analysis revealed that modifications, particularly the introduction of halogen atoms, had significant effects that could be rationalized through miscellaneous interactions, including hydrophobic effects and halogen bonding. nih.govnih.gov For example, a slight increase in the size of a substituent at a specific position on the hydantoin core led to a complete loss of activity, which docking studies explained as a severe steric hindrance blocking essential hydrogen bonding and π-cage interactions. nih.gov These findings underscore how QSAR and SAR analyses, focused on intrinsic molecular interactions, are critical for the rational design of new and improved therapeutic agents.

| Concept | Description | Example Application | Reference |

|---|---|---|---|

| Molecular Descriptors | Numerical values derived from the chemical structure, representing physicochemical, topological, or geometrical properties. | Used as independent variables to predict properties like log D. | |

| Genetic Algorithm | A variable selection method used to choose the most influential descriptors for building a robust model. | Applied to select the best subset of descriptors from over 1400 calculated ones. | |

| Regression Models (MLR, PLS) | Statistical techniques used to create a mathematical equation linking descriptors to the target property/activity. | Established a predictive model for the distribution coefficient of 5-arylidene hydantoins. | |

| Structure-Activity Relationship (SAR) | The analysis of how changes in a molecule's structure affect its biological activity. | Investigated the effect of halogen substitutions on the potency of SMO inhibitors. | nih.govnih.gov |

Molecular Mechanisms of Interaction for 5 2 Methoxy Benzylidene Hydantoin and Its Analogs

Elucidation of Molecular Targets Through Biochemical and Biophysical Methods

Biochemical and biophysical studies have been instrumental in identifying the molecular targets of 5-benzylidene-hydantoin analogs. These investigations have pointed towards several key enzymes as points of interaction.

Analogs of 5-(2-Methoxy-benzylidene)-hydantoin have been identified as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) . Specifically, a series of 5-(heteroarylmethylene)hydantoins were synthesized and evaluated for their inhibitory activity against this enzyme. rsc.org

Further research has shown that the 5-benzylidene-hydantoin scaffold is a novel inhibitor of Sirtuin 2 (SIRT2) , a member of the sirtuin family of enzymes involved in cellular regulation. nih.gov This discovery was the result of a structure-based virtual screening combined with cell-based assays. nih.gov

Substituted benzylidene-hydantoin derivatives have also been identified as potent inhibitors of tyrosinase , a key enzyme in melanin (B1238610) synthesis. rsc.orgnih.gov One notable example is a compound featuring a 2-hydroxy-3-methoxy-benzylidene group, which demonstrated significant inhibitory activity. nih.gov

In the context of cancer research, certain 1,5-disubstituted hydantoins, which include a 5-(E)-benzylidene substituent, have been found to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR) . nih.gov

While these studies provide valuable insights into the molecular targets of closely related analogs, the specific molecular targets of this compound itself have not been definitively elucidated in the reviewed literature.

Receptor Binding Assays and Selectivity Profiling at the Molecular Level

Based on the available scientific literature, there is a lack of specific data from receptor binding assays and molecular-level selectivity profiling for this compound and its direct analogs. While studies on other classes of hydantoin (B18101) derivatives, such as spiro-hydantoins, have explored their interactions with receptors like the GABAA receptor, this information is not directly applicable to the benzylidene series. chemrxiv.org Similarly, while research exists on androgen receptor antagonists with a hydantoin core, these are structurally distinct from this compound. mdpi.com Therefore, the specific receptor binding profile and selectivity of the compound remain an area for future investigation.

Modulation of Protein-Protein Interactions by this compound

The modulation of protein-protein interactions (PPIs) is a recognized mechanism of action for various small molecules. nih.gov However, the current body of scientific literature does not provide evidence to suggest that this compound or its close analogs function by modulating PPIs. While the general principles of PPI modulation are well-established, with inhibitors and stabilizers targeting these interactions for therapeutic benefit, specific studies linking this mechanism to 5-benzylidene-hydantoin derivatives are not available. youtube.com

Innovative Applications and Future Research Trajectories for 5 2 Methoxy Benzylidene Hydantoin

Development of 5-(2-Methoxy-benzylidene)-hydantoin as a Chemical Probe for Biological Systems

The development of chemical probes is crucial for dissecting complex biological processes. While research directly focused on this compound as a chemical probe is in its nascent stages, the structural motifs of this compound suggest a strong potential for such applications. The core hydantoin (B18101) structure is a key feature in various biologically active molecules. wikipedia.orgnih.govjddtonline.infojddtonline.info The development of fluorescent probes from related heterocyclic structures, such as 2,4,5-triaminopyrimidine derivatives for cell viability monitoring, provides a blueprint for the potential modification of this compound. rsc.org

The methoxy-benzylidene group offers a site for the introduction of fluorophores or other reporter groups. The intrinsic properties of the hydantoin ring, including its ability to participate in hydrogen bonding, can be exploited to design probes that selectively interact with specific biological targets. Future research could focus on synthesizing derivatives of this compound that incorporate environmentally sensitive dyes, allowing for real-time imaging of cellular events. Such probes could be invaluable for studying enzyme activity, receptor binding, and other dynamic processes within living systems.

Potential in Advanced Materials Science: Conceptual Frameworks

The unique chemical architecture of this compound also presents intriguing possibilities in the realm of advanced materials science. The hydantoin moiety itself has been explored for the creation of functional polymers. For instance, novel polymerizable hydantoin monomers have been synthesized to develop surfaces with potent antibacterial properties. rsc.org This is achieved by leveraging the N-halamine chemistry of the hydantoin ring, which can effectively capture and release halogen atoms to kill microbes. rsc.org

The benzylidene portion of this compound introduces a degree of rigidity and potential for π-π stacking interactions, which are desirable properties for the design of organic semiconductors and conductive polymers. researchgate.netnih.gov While the direct polymerization of this compound has not been extensively reported, its structure suggests it could serve as a monomer or a precursor for the synthesis of novel polymers with tailored electronic and physical properties. The methoxy (B1213986) group can further be modified to tune the solubility and processability of such materials. The conceptual framework for its application in materials science is based on the established use of similar organic molecules in creating materials with applications ranging from electronics to biomedical devices. researchgate.net

Strategies for Enhancing Molecular Selectivity and Potency through Rational Design

Rational drug design is a powerful strategy for optimizing the therapeutic potential of lead compounds. For this compound and its analogs, several strategies can be employed to enhance their molecular selectivity and potency. Structure-activity relationship (SAR) studies on related benzylidene and hydantoin derivatives have provided valuable insights. nih.govnih.govnih.gov

One key strategy involves the modification of the substituent groups on the benzylidene ring. For example, in a series of 5-(substituted benzylidene)hydantoin derivatives designed as tyrosinase inhibitors, the position and nature of the substituents were found to be critical for inhibitory activity. wikipedia.org Similarly, in the design of antitumor (E)-2-benzylidene-1-tetralones, the addition of lipophilic or hydrophilic substituents on the benzylidene moiety had a significant impact on cytotoxicity. researchgate.net

Computational modeling and docking studies can be used to predict the binding of this compound analogs to specific protein targets, guiding the synthesis of more potent and selective compounds. This approach has been successfully used to understand the interaction of a competitive tyrosinase inhibitor with the enzyme's active site. wikipedia.org

Emerging Methodologies for Studying Complex Biological Systems Utilizing this compound

The study of the biological effects of this compound can be significantly advanced by employing emerging high-throughput methodologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a variety of biological targets. nih.govsigmaaldrich.com This technique could be used to screen a library of this compound derivatives to identify compounds with specific biological activities, such as enzyme inhibition or receptor modulation. nih.gov

Chemoproteomics, a field that utilizes chemical probes to study protein function in complex biological systems, is another powerful approach. A derivative of this compound could be functionalized with a reactive group and a reporter tag to create a chemical probe for activity-based protein profiling (ABPP). This would enable the identification of the specific protein targets of the compound and provide insights into its mechanism of action.

Furthermore, advances in high-throughput synthesis can accelerate the generation of diverse analogs of this compound for biological evaluation. nih.gov The integration of automated synthesis with HTS and computational modeling creates a powerful platform for the discovery of new therapeutic agents based on this versatile scaffold.

Q & A

Basic: What are the standard synthetic routes for 5-(2-Methoxy-benzylidene)-hydantoin?

Answer:

The compound is typically synthesized via a condensation reaction between hydantoin (or its thio-derivative) and a substituted aldehyde. For example, 2-methoxybenzaldehyde is reacted with hydantoin under reflux in a polar solvent (e.g., acetic acid or ethanol) with acid catalysis (e.g., HCl) to form the benzylidene derivative . Key steps include:

- Reaction optimization : Temperature (80–100°C), reaction time (4–12 hours), and molar ratios (1:1 aldehyde-to-hydantoin) are critical for yield.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Validation : Confirm product purity via melting point analysis and TLC.

Basic: How is the structure of this compound characterized?

Answer:

Structural confirmation relies on spectroscopic and analytical methods :

- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–8.0 ppm for benzylidene group), methoxy protons (δ ~3.8 ppm), and hydantoin ring signals (e.g., NH at δ 10–12 ppm) .

- IR spectroscopy : Detect C=O stretching (~1750 cm⁻¹ for hydantoin) and C=N stretching (~1650 cm⁻¹ for the benzylidene moiety) .

- Elemental analysis : Verify C, H, N, and O percentages to confirm stoichiometry.

Advanced: What methodologies are used to investigate its molecular targets in cancer research?

Answer:

To identify molecular targets (e.g., kinases or receptors):

- Virtual screening : Dock the compound into protein databases (e.g., PDB) using tools like AutoDock. For example, benzylidene hydantoins have been docked into glycogen synthase kinase-3β (GSK-3β) binding pockets to predict inhibitory activity .

- In vitro kinase assays : Test inhibition potency (IC₅₀) against purified kinases (e.g., GSK-3β) using radioactive ATP or fluorescence-based assays .

- Cellular assays : Evaluate anti-proliferative effects via MTT assays and anti-invasive properties using spheroid disaggregation models .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Answer:

SAR studies involve:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the benzylidene ring to assess effects on bioactivity .

- QSAR modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate 3D electrostatic/steric fields with activity. For example, a CoMFA model for anti-metastatic hydantoins achieved predictive r² = 0.91 and q² = 0.65 .

- In vitro validation : Prioritize analogs with favorable computational predictions for testing in cellular models.

Advanced: How are in vivo efficacy and toxicity evaluated for this compound?

Answer:

- Orthotopic xenograft models : Implant cancer cells (e.g., PC-3M prostate cancer) into mice, administer the compound intraperitoneally (5–25 mg/kg), and monitor tumor growth/metastasis via bioluminescence .

- Toxicity profiling : Assess liver/kidney function (serum ALT, creatinine) and hematological parameters. Note: Hydantoins may require dose adjustments due to potential hepatotoxicity .

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.

Advanced: How should contradictory bioactivity data between studies be analyzed?

Answer:

Contradictions may arise from:

- Experimental variables : Differences in cell lines (e.g., PC-3M vs. DU145 prostate cancer cells), assay conditions (e.g., serum concentration), or compound purity .

- Substituent effects : A methoxy group at the 2-position vs. 4-position alters lipophilicity and target binding. Compare logP values and molecular docking scores .

- In vitro vs. in vivo discrepancies : Address bioavailability issues (e.g., poor solubility) using formulation strategies like nanoencapsulation .

Advanced: What is the role of bacterial transporters in the cellular uptake of hydantoin derivatives?

Answer:

Bacterial transporters like Mhp1 (a sodium-coupled hydantoin symporter) facilitate uptake. Methodologies include:

- Isotope labeling : Synthesize ¹⁴C-labeled this compound to quantify transport kinetics in Microbacterium liquefaciens .

- Competition assays : Test uptake inhibition with structural analogs (e.g., L-5-benzylhydantoin) to identify substrate specificity .

- Protein mutagenesis : Modify Mhp1 residues (e.g., Phe227) to assess binding pocket interactions via stopped-flow spectroscopy .

Basic: What are the stability considerations for handling this compound in the lab?

Answer:

- Storage : Keep in airtight containers at -20°C to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .

- Light sensitivity : Store in amber vials if the benzylidene group is photoactive.

- Decomposition products : Monitor via HPLC for byproducts (e.g., free hydantoin or aldehyde).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.